molecular formula C6H3ClFN3 B8237367 4-Amino-6-chloro-5-fluoronicotinonitrile

4-Amino-6-chloro-5-fluoronicotinonitrile

Cat. No.: B8237367
M. Wt: 171.56 g/mol
InChI Key: CCXOJFQDNAMJMS-UHFFFAOYSA-N
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Preparation Methods

4-Amino-6-chloro-5-fluoronicotinonitrile can be synthesized through a series of reactions involving fluorination, nitration, and amination . The synthetic route typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the pyridine ring.

    Nitration: Introduction of a nitro group into the fluorinated pyridine ring.

    Amination: Conversion of the nitro group to an amino group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specific catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-Amino-6-chloro-5-fluoronicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-5-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-6-chloro-5-fluoropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-6-4(8)5(10)3(1-9)2-11-6/h2H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXOJFQDNAMJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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